molecular formula C9H12O2 B2915640 1-(2-(Hydroxymethyl)phenyl)ethanol CAS No. 57259-71-9

1-(2-(Hydroxymethyl)phenyl)ethanol

Cat. No.: B2915640
CAS No.: 57259-71-9
M. Wt: 152.193
InChI Key: XVKYPJPUAOOGBQ-UHFFFAOYSA-N
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Description

1-(2-(Hydroxymethyl)phenyl)ethanol is an organic compound with the molecular formula C9H12O2. It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Hydroxymethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylbenzoic acid using lithium aluminum hydride in tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically carried out at low temperatures (0°C to room temperature) to ensure high yields . Another method involves the use of diethyl ether as a solvent for the reduction process .

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher efficiency and yield, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Hydroxymethyl)phenyl)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Hydroxymethyl)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and phenyl ring play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Comparison with Similar Compounds

  • 1-(1-Hydroxyethyl)-2-hydroxymethylbenzene
  • α-Methyl-o-xylene-α,α’-diol
  • 1-Oxymethyl-2-(α-oxyethyl)benzene
  • 1-Hydroxymethyl-2-(α-hydroxyethyl)benzene
  • 1-(1-Hydroxyethyl)-2-(hydroxymethyl)benzene
  • 1-(1’-Hydroxyethyl)-2-hydroxymethylbenzene

Comparison: 1-(2-(Hydroxymethyl)phenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields .

Properties

IUPAC Name

1-[2-(hydroxymethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKYPJPUAOOGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57259-71-9
Record name 1-(2-(HYDROXYMETHYL)PHENYL)ETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 12 g of lithium aluminium hydride in 50 ml of dry diethyl ether was added dropwise with stirring a solution of 25 g (152.4 mM) of 2-acetylbenzoic acid in 120 ml of dry tetrahydrofuran. After heating under reflux for 6 hours, the mixture was cooled and treated carefully with 12 ml of water, 12 ml of 10% sodium hydroxide solution and 24 ml of water. The solution was filtered, the filtrate was dried over magnesium sulphate, filtered and evaporated to yield the title compound as a colourless waxy solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
reactant
Reaction Step Three

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